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Abstract

TPN171 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor currently
under clinical development for the treatment of pulmonary arterial hypertension (PAH) and
erectile dysfunction.[1][2] Developed by the Shanghai Institute of Materia Medica and Vigonvita
Life Sciences Co., Ltd., TPN171 has demonstrated a promising safety and pharmacokinetic
profile in early-stage clinical trials.[2] This technical guide provides a comprehensive overview
of the available safety and toxicology data on TPN171, with a focus on its mechanism of action,
preclinical findings, clinical safety, and pharmacokinetics. The information is intended to
support further research and development of this compound.

Mechanism of Action: Selective PDES5 Inhibition

TPN171 exerts its therapeutic effect through the selective inhibition of phosphodiesterase type
5 (PDE5), an enzyme predominantly found in the corpus cavernosum and pulmonary
vasculature.[3] PDES5 is responsible for the degradation of cyclic guanosine monophosphate
(cGMP). By inhibiting PDE5, TPN171 leads to an accumulation of cGMP, resulting in smooth
muscle relaxation, vasodilation, and increased blood flow.[3]

In vitro studies have demonstrated TPN171's high potency, with an IC50 of 0.62 nM for PDES.
[4] Notably, TPN171 exhibits significant selectivity over other PDE isozymes, which is crucial
for a favorable side-effect profile. For instance, its selectivity for PDE5 is 32 times higher than
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for PDEG6 (associated with visual disturbances) and 1610 times higher than for PDE11.[5] This
selectivity profile suggests a lower risk of off-target effects compared to other PDE5 inhibitors
like sildenafil and tadalafil.[5]
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Figure 1: TPN171 Mechanism of Action.

Preclinical Safety and Toxicology

While specific quantitative data from preclinical toxicology studies, such as No-Observed-
Adverse-Effect-Levels (NOAELS), are not extensively detailed in publicly available literature, it
is reported that TPN171H exhibited "satisfactory safety and pharmacokinetic profiles in rats
and dogs" during these evaluations.[3] The preclinical data was sufficient to support the
initiation of Phase | clinical trials, with the maximum recommended starting dose (MRSD) of 5
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mg and an estimated maximum dose of 50 mg being determined based on these nonclinical
findings.[3][5]

Standard preclinical toxicology programs for investigational new drugs typically include:

Single-dose toxicity studies: To determine the maximum tolerated dose and identify potential
target organs for toxicity.

+ Repeated-dose toxicity studies: In both a rodent and a non-rodent species to evaluate the
toxicological profile after repeated administration.

o Genotoxicity studies: A battery of tests to assess the potential for mutagenicity and
clastogenicity.

o Safety pharmacology studies: To investigate the effects on vital functions, including
cardiovascular, respiratory, and central nervous systems.

e Reproductive and developmental toxicology studies: To evaluate the potential effects on
fertility and embryonic-fetal development.

The successful progression of TPN171 to clinical trials implies that no prohibitive toxicities were
identified during these essential preclinical assessments.

Clinical Pharmacokinetics

The pharmacokinetic profile of TPN171 has been characterized in several Phase | clinical
studies involving healthy volunteers, as well as in specific populations with renal and hepatic
impairment.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Following a single oral administration of 10 mg of [14C]TPN171 in healthy male volunteers, the
compound was rapidly absorbed, reaching a peak plasma concentration (Tmax) in
approximately 0.67 hours.[2] The terminal half-life (t1/2) was determined to be around 9.89
hours.[2] A study in 63 healthy adults showed a half-life of 8 to 10.9 hours.[6]
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Excretion of TPN171 and its metabolites occurs through both renal and fecal routes, with
approximately 46.61% of the radioactive dose recovered in urine and 48.60% in feces over 216
hours.[2] TPN171 undergoes extensive metabolism, with 22 metabolites identified in human
plasma, urine, and feces.[2] The primary metabolic pathways include mono-oxidation
(hydroxylation and N-oxidation), dehydrogenation, N-dealkylation, O-dealkylation, amide
hydrolysis, glucuronidation, and acetylation.[7] The cytochrome P450 enzyme CYP3A4 is the
main contributor to the oxidative metabolism of TPN171.[7]
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Figure 2: ADME Workflow for TPN171.

Pharmacokinetic Parameters
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The pharmacokinetic parameters of TPN171 have been evaluated in single and multiple
ascending dose studies. The exposure (AUC and Cmax) was found to be dose-proportional

within the 5-30 mg range.[3]

Table 1: Pharmacokinetic Parameters of TPN171 in Healthy Volunteers (Single Dose)

Parameter 10 mg Dose[2] 5-30 mg Dose Range[3]
Tmax (h) 0.67 -

t1/2 (h) 9.89 8.02 - 10.88

AUCO- (h-ng/mL) 480 (geometric mean) Dose-dependent

Cmax (ng/mL) - Dose-dependent

Data presented as mean or range.

Special Populations

e Hepatic Impairment: In individuals with mild to moderate hepatic impairment, the Cmax and
AUC of TPN171 were higher (geometric mean ratios of 1.17-1.20 and 1.45-1.54,
respectively) compared to subjects with normal hepatic function.[8] This suggests that a dose
adjustment may be necessary for this patient population.[8]

e Renal Impairment: In subjects with severe renal impairment, the AUC of TPN171 was
increased by approximately 37-38% compared to those with normal renal function, while the
Cmax was slightly lower.[9] The elimination half-life was also prolonged.[9]

Food Effect

The administration of TPN171 with food was found to decrease the Cmax and prolong the
Tmax.[3] However, there was no significant effect on the overall exposure (AUC).[3] This
suggests that TPN171 can be taken with or without food, though taking it with a meal may
delay the onset of its effect.

Clinical Safety and Tolerability

TPN171 has been generally well-tolerated in Phase | clinical trials.[3][6]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://www.dovepress.com/a-phase-i-study-to-evaluate-the-safety-tolerability-and-pharmacokineti-peer-reviewed-fulltext-article-DDDT
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813128/
https://www.dovepress.com/a-phase-i-study-to-evaluate-the-safety-tolerability-and-pharmacokineti-peer-reviewed-fulltext-article-DDDT
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40277393/
https://pubmed.ncbi.nlm.nih.gov/40277393/
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40255110/
https://pubmed.ncbi.nlm.nih.gov/40255110/
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://www.dovepress.com/a-phase-i-study-to-evaluate-the-safety-tolerability-and-pharmacokineti-peer-reviewed-fulltext-article-DDDT
https://www.dovepress.com/a-phase-i-study-to-evaluate-the-safety-tolerability-and-pharmacokineti-peer-reviewed-fulltext-article-DDDT
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://www.benchchem.com/product/b12430147?utm_src=pdf-body
https://www.dovepress.com/a-phase-i-study-to-evaluate-the-safety-tolerability-and-pharmacokineti-peer-reviewed-fulltext-article-DDDT
https://www.researchgate.net/publication/391161942_Pharmacokinetics_and_Safety_of_TPN171_a_PDE5_Inhibitor_in_Patients_With_Mild_or_Moderate_Hepatic_Impairment_Versus_Participants_With_Normal_Hepatic_Function_A_Phase_1_Study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Single and Multiple Ascending Dose Studies

In a study with 63 healthy adults receiving single and multiple doses of TPN171H (5 mg to 30
mg), the most commonly reported treatment-related adverse events were consistent with the
known side effects of PDES5 inhibitors.[6] These included:

e Spontaneous erections in males
e Dizziness

» Headache and head discomfort
» Nasal obstruction

o Palpitations

e Flushing

e Nausea

Importantly, no participants withdrew from the study due to adverse events.[6] Unlike sildenafil,
TPN171H did not show any significant impact on general blood pressure or color
discrimination, highlighting its high selectivity for PDES5.[3][6]

Table 2: Summary of Common Adverse Events in a Phase | Study of TPN171H

Adverse Event Frequency Severity
Spontaneous Erections Common Mild
Dizziness Common Mild
Headache/Head Discomfort Common Mild
Nasal Obstruction Common Mild
Palpitations Common Mild
Flushing Common Mild
Nausea Common Mild
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Based on data from a Phase 1 trial in 63 healthy adults.[6]

Safety in Special Populations

In studies involving participants with hepatic or renal impairment, all reported adverse events
were non-serious, and no subjects discontinued the trials due to these events.[8][9]

Experimental Protocols
Human Pharmacokinetics, Mass Balance, and
Metabolism Study

o Study Design: A single-center, single-dose, non-randomized, open-label study.[2]
o Participants: Six healthy Chinese male volunteers.[2]
« Intervention: A single oral suspension of 10 mg (100 uCi) of [14C]TPN171.[2]

o Sample Collection: Blood, plasma, urine, and feces were collected at various time points up
to 216 hours post-dose.[2]

» Analytical Methods: Radioactivity in samples was measured using a liquid scintillation
counter. Metabolite profiling and identification were conducted using a radioactive detector
combined with a high-resolution mass spectrometer.[2] Pharmacokinetic parameters were
estimated using WinNonlin software.[2]

Phase | Safety, Tolerability, and Pharmacokinetics Study

o Study Design: A three-part study consisting of a single ascending-dose (SAD) component, a
food-effect component, and a multiple ascending-dose (MAD) component. The SAD and
MAD parts were randomized, double-blind, and placebo-controlled.[3]

o Participants: A total of 63 healthy adult subjects.[3]
« Intervention: Oral tablets of TPN171H at doses ranging from 5 mg to 30 mg, or placebo.[3][6]

» Safety Assessments: Included monitoring of vital signs, physical examinations, clinical
laboratory tests, 12-lead ECGs, and recording of adverse events.[5]
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o Pharmacokinetic Assessments: Blood samples were collected at designated time points for
the analysis of TPN171 plasma concentrations using a validated LC-MS/MS method.[3]

Conclusion

TPN171 is a promising new PDES5 inhibitor with a favorable pharmacokinetic and safety profile
observed in early clinical development. Its high selectivity for PDE5 suggests a potential for
fewer off-target side effects compared to existing therapies. The clinical data to date indicates
that TPN171 is generally well-tolerated, with a predictable and manageable side-effect profile
consistent with its mechanism of action. Further clinical investigation in larger patient
populations is warranted to fully establish its efficacy and long-term safety for the treatment of
pulmonary arterial hypertension and other potential indications. The lack of publicly available
detailed preclinical toxicology data underscores the need for transparency in drug development
to facilitate a comprehensive understanding of a new chemical entity's safety profile.

Need Custom Synthesis?
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 To cite this document: BenchChem. [TPN171: An In-Depth Technical Guide on Safety and
Toxicology]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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